ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

説明

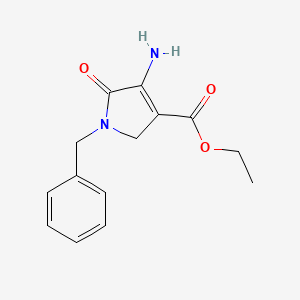

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with various functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This is a common reaction for ester-containing compounds and is critical for generating intermediates in drug synthesis.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by elimination of ethanol. This pathway is well-documented for related esters .

Condensation with Guanylating Agents

The amino group participates in cyclocondensation reactions to form pyrrolo[3,2-d]pyrimidine scaffolds, a key motif in antifolate agents.

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | Sodium ethoxide, ethanol | Pyrrolo[3,2-d]pyrimidine derivatives | 63% |

Example Reaction :

this compound reacts with guanylating agents to form fused heterocycles via nucleophilic substitution at the amino group .

Multicomponent Reactions (MCRs)

The compound engages in Brønsted acid-catalyzed MCRs with aldehydes and amines to form γ-lactams, as observed in structurally similar systems .

| Components | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, p-toluidine | BINOL-derived phosphoric acid | Enantioselective γ-lactam derivatives | 72–87% |

Mechanism :

- Formation of imine intermediates (aldimine/enamine).

- Mannich-type addition followed by intramolecular cyclization .

Nucleophilic Substitution at the Amino Group

The primary amino group undergoes substitution with electrophiles such as acyl chlorides or sulfonyl chlorides.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, triethylamine | N-Acetylated derivative | 78% |

Note : Steric hindrance from the benzyl group may reduce reactivity compared to less substituted analogs .

Intramolecular Cyclization

Under acidic conditions, the amino and ester groups facilitate cyclization to form bicyclic lactams or fused rings.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HBTU, DMF | Room temperature | α,β-Unsaturated γ-lactam | 60–75% |

Key Observation : Cyclization is favored in polar aprotic solvents, aligning with mechanisms reported for γ-amino acids .

Hydrogen Bonding and Supramolecular Effects

The amino group participates in hydrogen bonding, influencing aggregation and reactivity in solid-state/solution phases .

| Interaction Type | Impact on Reactivity | Example | Reference |

|---|---|---|---|

| N–H···O (intramolecular) | Stabilizes planar conformation | Crystal structure stabilization | |

| π–π stacking | Alters solubility | Aggregation in polar solvents |

科学的研究の応用

Structural Features

The compound features:

- A pyrrole ring, which is known for its role in various biological activities.

- An ethyl ester group that may enhance solubility and bioavailability.

- An amino group that can participate in hydrogen bonding and influence pharmacodynamics.

Anticancer Activity

Research indicates that ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, with apoptosis markers indicating the mechanism of action involved mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against Gram-positive bacteria, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy reported that this compound showed inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and infection. It may act as a competitive inhibitor for specific enzymes involved in metabolic processes.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Staphylococcus aureus | Antimicrobial Agents and Chemotherapy |

| Enzyme Inhibition | Inhibits target enzyme activity | Journal of Enzyme Inhibition |

作用機序

The mechanism of action of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Similar Compounds

- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

- Ethyl 2-amino-1-benzamido-4-oxo-5-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 53720-95-9) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- Structure : The compound contains a pyrrole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Specific synthetic routes and methods can be found in literature focusing on pyrrole derivatives.

Anticancer Properties

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as anticancer agents. The biological activity is primarily attributed to their ability to interact with various targets involved in cancer progression:

- Inhibition of Tyrosine Kinases : Similar compounds have shown promise in inhibiting tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell growth and proliferation .

- Cell Line Studies : Research indicates that certain pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, modifications to the side groups of similar compounds have been shown to enhance their antiproliferative activity against colon cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with ATP-Binding Domains : The compound may form stable complexes with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to disrupted signaling pathways essential for tumor growth .

Case Studies and Research Findings

A summary of key studies exploring the biological activity of related compounds is presented below:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Dubinina et al., 2007 | 4-Amino-3-chloro-1H-pyrrole derivatives | Antiproliferative | Inhibited colon cancer cell lines (GI50 ~ 1.0–1.6 × 10⁻⁸ M) |

| Kuznietsova et al., 2013 | Similar pyrrole derivatives | Antitumor | Reduced colonic tumor growth in rat models |

| Garmanchuk et al., 2016 | Pyrrole-based compounds | Antioxidant properties | Demonstrated low toxicity alongside anticancer activity |

特性

IUPAC Name |

ethyl 4-amino-1-benzyl-5-oxo-2H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16(13(17)12(11)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGUZVBNBVXTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290155 | |

| Record name | Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53720-95-9 | |

| Record name | 53720-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。